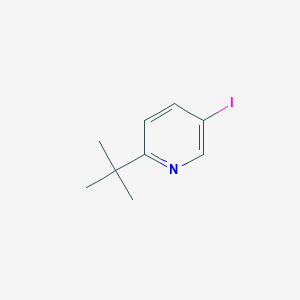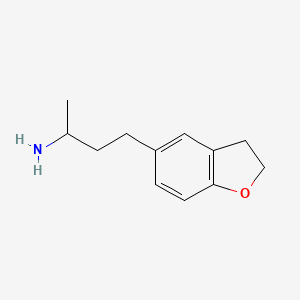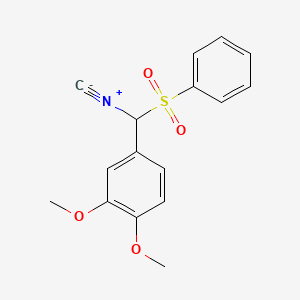
4-(Isocyano(phenylsulfonyl)methyl)-1,2-dimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Isocyano(phenylsulfonyl)methyl)-1,2-dimethoxybenzene is an organic compound that features a unique combination of functional groups, including an isocyano group, a phenylsulfonyl group, and a dimethoxybenzene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isocyano(phenylsulfonyl)methyl)-1,2-dimethoxybenzene typically involves multiple steps:
Formation of the Dimethoxybenzene Core: The starting material, 1,2-dimethoxybenzene, is prepared through methylation of catechol.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation using phenylsulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Isocyano Group: The isocyano group is introduced through a reaction with an isocyanide reagent, such as tert-butyl isocyanide, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and scalable production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Isocyano(phenylsulfonyl)methyl)-1,2-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-(Isocyano(phenylsulfonyl)methyl)-1,2-dimethoxybenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through multicomponent reactions.
Biology: The compound’s unique functional groups make it a valuable probe in biochemical studies, especially in investigating enzyme mechanisms.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(Isocyano(phenylsulfonyl)methyl)-1,2-dimethoxybenzene involves its interaction with molecular targets through its functional groups. The isocyano group can coordinate with metal ions, while the phenylsulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Isocyano(phenylsulfonyl)methyl)-1,2-dimethoxybenzene: shares similarities with other isocyanide-containing compounds, such as tert-butyl isocyanide and phenyl isocyanide.
Phenylsulfonyl derivatives: Compounds like phenylsulfonyl chloride and phenylsulfonyl hydrazide have similar sulfonyl groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse reactivity and applications. Its ability to participate in multicomponent reactions and its potential as a scaffold for drug design make it a valuable compound in both research and industry.
Eigenschaften
Molekularformel |
C16H15NO4S |
|---|---|
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
4-[benzenesulfonyl(isocyano)methyl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C16H15NO4S/c1-17-16(22(18,19)13-7-5-4-6-8-13)12-9-10-14(20-2)15(11-12)21-3/h4-11,16H,2-3H3 |
InChI-Schlüssel |
JOYVNBKLXUBSJU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C([N+]#[C-])S(=O)(=O)C2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


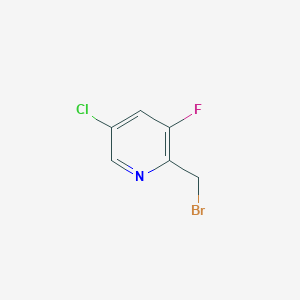
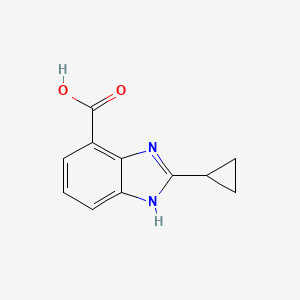

![(S)-5-(tert-Butyl)-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13654995.png)
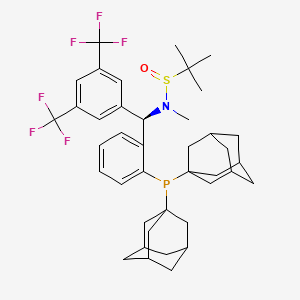
![9-((tert-Butoxycarbonyl)amino)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B13655002.png)
![1-[(5-Bromo-2-fluorophenyl)methyl]piperazine](/img/structure/B13655010.png)
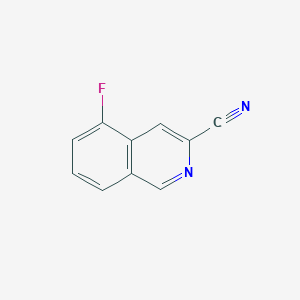
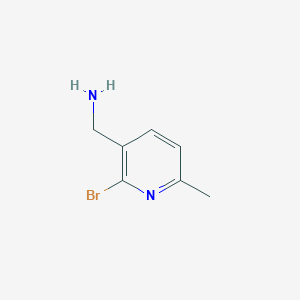
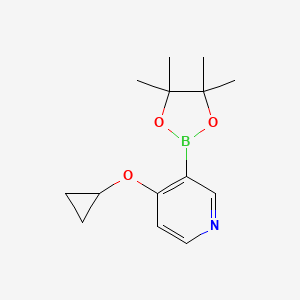

![tert-Butyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13655042.png)
